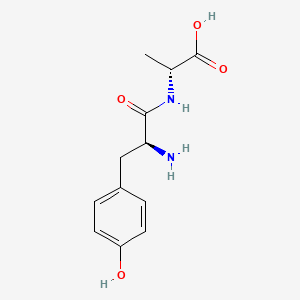

D-Alanine, L-tyrosyl-

Description

Structure

3D Structure

Properties

CAS No. |

67035-21-6 |

|---|---|

Molecular Formula |

C12H16N2O4 |

Molecular Weight |

252.27 g/mol |

IUPAC Name |

(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C12H16N2O4/c1-7(12(17)18)14-11(16)10(13)6-8-2-4-9(15)5-3-8/h2-5,7,10,15H,6,13H2,1H3,(H,14,16)(H,17,18)/t7-,10+/m1/s1 |

InChI Key |

NLKUJNGEGZDXGO-XCBNKYQSSA-N |

Isomeric SMILES |

C[C@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |

Origin of Product |

United States |

Advanced Characterization and Structural Elucidation of D Alanine, L Tyrosyl

Spectroscopic Analysis Techniques

Spectroscopy offers a powerful, non-destructive lens to probe the molecular structure and dynamics of D-Alanine, L-tyrosyl- in various states. Each technique provides unique insights, and a combination of methods is often necessary for a complete structural picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of peptides in solution. By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), detailed information about the peptide backbone and side-chain conformations can be obtained.

For a dipeptide like D-Alanine, L-tyrosyl-, ¹H NMR is particularly informative. The chemical shifts of the α-protons of each amino acid residue are sensitive to the local chemical environment and, by extension, to the peptide's secondary structure. walisongo.ac.id Sequence differences in dipeptides lead to distinct chemical shifts for the α-protons, allowing for the differentiation of isomers. walisongo.ac.id Furthermore, the ³J(HN,Hα) coupling constant, which describes the interaction between the amide proton and the α-proton, can be related to the dihedral angle φ (phi) through the Karplus equation. This relationship provides crucial constraints for defining the backbone conformation. Studies on various dipeptides have shown that the analysis of such coupling constants can reveal conformational preferences, such as a tendency to adopt a polyproline II (PPII) or an extended β-strand conformation in solution. acs.org

In a study of dendritic dipeptides including a protected L-Tyr-L-Ala moiety, ¹H NMR was used to monitor conformational changes as a function of temperature. nist.gov Broadening of NMR signals at lower temperatures indicated a decrease in molecular motion and the formation of a more rigid supramolecular structure. nist.gov While specific NMR data for D-Alanine, L-tyrosyl- is not widely published, the principles derived from studies of similar dipeptides are directly applicable. A typical ¹H NMR analysis would focus on assigning the distinct signals for the protons of the D-alanine and L-tyrosine residues.

Table 1: Representative ¹H NMR Chemical Shift Ranges for Dipeptide Protons (Note: Actual shifts for D-Alanine, L-tyrosyl- would require experimental determination)

| Proton Type | Typical Chemical Shift Range (ppm) |

| Amide NH | 7.5 - 8.5 |

| Tyrosine Aromatic (ortho to OH) | 6.6 - 6.9 |

| Tyrosine Aromatic (meta to OH) | 7.0 - 7.3 |

| Alanine (B10760859) α-H | 3.7 - 4.5 |

| Tyrosine α-H | 4.0 - 4.8 |

| Tyrosine β-CH₂ | 2.8 - 3.2 |

| Alanine β-CH₃ | 1.3 - 1.6 |

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are essential for unambiguously assigning these proton signals, especially in cases of spectral overlap. walisongo.ac.iduzh.ch A COSY spectrum would reveal correlations between protons that are coupled through two or three bonds, for example, between the α-proton and the β-protons/methyl protons within the same residue. walisongo.ac.id

Terahertz (THz) spectroscopy, which probes low-frequency vibrational modes (typically 0.1-10 THz), is a powerful technique for characterizing the solid-state properties of molecules. These low-frequency modes are highly sensitive to the collective vibrations of the crystal lattice, including intermolecular interactions like hydrogen bonds. mdpi.com This sensitivity makes THz spectroscopy particularly useful for distinguishing between different crystalline forms (polymorphs) and for chiral discrimination. mdpi.comresearchgate.net

Studies on individual amino acids have demonstrated the capability of THz spectroscopy to differentiate between enantiomers (L- and D-forms) and their racemic mixture (DL-form). For instance, the THz absorption spectra of L-alanine and D-alanine are identical but differ significantly from that of DL-alanine. researchgate.netnii.ac.jp This difference arises because the enantiomers crystallize in a different crystal system than the racemic compound, leading to distinct intermolecular vibrational modes. Similar findings have been reported for tyrosine, where L- and D-tyrosine show similar THz spectra with characteristic absorption peaks, which are distinct from the spectrum of DL-tyrosine. researchgate.net

The THz spectrum of a dipeptide like D-Alanine, L-tyrosyl- would be expected to be unique and reflect its specific crystal structure and intermolecular hydrogen bonding network. mdpi.com The spectral features would be influenced by the amino acid composition and sequence. mdpi.com While a specific THz spectrum for D-Alanine, L-tyrosyl- is not available in the cited literature, the data from its constituent amino acids provide a foundation for what to expect.

Table 2: Experimentally Observed THz Absorption Peaks for Alanine and Tyrosine Enantiomers

| Compound | Observed Absorption Peaks (THz) |

| L-Alanine / D-Alanine | 2.23, 2.57 (equivalent to 74.4 and 85.7 cm⁻¹) nii.ac.jpuniroma1.it |

| DL-Alanine | 1.25 (equivalent to 41.8 cm⁻¹) uniroma1.it |

| L-Tyrosine / D-Tyrosine | 0.95, 1.92, 2.06, 2.60 researchgate.net |

| DL-Tyrosine | 1.5, 2.15, 2.40 researchgate.net |

The ability of THz spectroscopy to distinguish subtle structural differences makes it a promising tool for the solid-state characterization of chiral dipeptides and for quality control in their synthesis. researchgate.net

Mass spectrometry (MS) is a cornerstone technique for the analysis of peptides, providing rapid and accurate determination of molecular weight, confirmation of the amino acid sequence, and assessment of purity. biopharmaspec.com For D-Alanine, L-tyrosyl-, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be used to generate gas-phase ions of the dipeptide. The mass-to-charge ratio (m/z) of the resulting molecular ion peak would confirm the compound's molecular weight (C₁₂H₁₆N₂O₄, Monoisotopic Mass: 252.1110 Da). nih.gov

Tandem mass spectrometry (MS/MS) is employed for sequence confirmation. In this technique, the molecular ion is isolated and fragmented through collision-induced dissociation (CID). The fragmentation typically occurs at the peptide bonds, generating a series of 'b' and 'y' ions. nih.gov The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be read directly from the spectrum.

A critical challenge in peptide analysis is the differentiation of stereoisomers (e.g., D- vs. L-amino acids), as they have the same mass. While standard MS/MS may not distinguish between D-Ala-L-Tyr and L-Ala-L-Tyr, specific MS-based methods have been developed for chiral analysis. These can involve the formation of diastereomeric complexes with a chiral selector, which then exhibit different fragmentation patterns or intensities in the MS/MS spectrum, allowing for discrimination. nih.govacs.org For some peptides, the presence of a D-amino acid can alter the fragmentation efficiencies of certain pathways, leading to different ratios of specific fragment ions compared to the all-L epimer. nih.gov

Table 3: Predicted Major Fragment Ions (b and y series) for D-Alanine, L-tyrosyl- in MS/MS

| Ion Type | Sequence | Calculated m/z (monoisotopic) |

| b₁ | D-Ala | 72.04 |

| b₂ | D-Ala-L-Tyr | 235.10 |

| y₁ | L-Tyr | 182.08 |

| y₂ | D-Ala-L-Tyr | 253.12 |

| Immonium ion | Tyr (Y) | 136.08 |

| Immonium ion | Ala (A) | 44.05 |

The presence and relative abundance of these fragment ions would serve to confirm the sequence and could potentially be used in more advanced experiments to confirm the stereochemistry of the residues.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is a highly sensitive technique for studying the secondary structure of peptides and proteins in solution. acs.orgrsc.org The CD spectrum of a dipeptide in the far-UV region (typically 190-250 nm) is dominated by the electronic transitions of the peptide bond and is influenced by the backbone dihedral angles (φ and ψ).

Even short peptides like dipeptides exhibit characteristic CD spectra. acs.org These spectra can indicate the population of different conformational states, such as the polyproline II (PPII) helix, β-sheets, or random coil structures. acs.org For instance, a strong positive band around 215-230 nm and a strong negative band around 195-205 nm are often indicative of a significant PPII conformation. acs.org

Table 4: General Far-UV CD Spectral Features and Associated Peptide Conformations

| Conformation | Wavelength of Maxima/Minima (nm) |

| α-Helix | Negative bands at ~222 and ~208 nm, Positive band at ~193 nm |

| β-Sheet | Negative band at ~218 nm, Positive band at ~195 nm |

| Polyproline II (PPII) | Negative band at ~206 nm, Positive band at ~228 nm |

| Random Coil | Strong negative band below 200 nm |

Analysis of the CD spectrum of D-Alanine, L-tyrosyl- would allow for a qualitative and potentially quantitative estimation of its average solution conformation. acs.org

Mass Spectrometry (MS) for Peptide Sequence and Purity Confirmation

X-ray Diffraction (XRD) for Solid-State Conformation and Crystal Packing

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. It provides detailed information on bond lengths, bond angles, torsion angles, and the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

Furthermore, crystal structures of the constituent amino acids, D-alanine and L-tyrosine, are well-characterized. rsc.orgrcsb.org These structures provide a baseline understanding of the preferred geometries and hydrogen bonding patterns of the individual residues. In a crystal of D-Alanine, L-tyrosyl-, one would expect to find a network of hydrogen bonds involving the N-terminal amino group, the C-terminal carboxyl group, the peptide bond amide and carbonyl groups, and the hydroxyl group of the tyrosine side chain. These interactions would define how the molecules pack together in the unit cell.

Table 5: Representative Crystallographic Data from Related Structures (Note: This table is illustrative, based on data for related compounds like L-tyrosine and D-alanine ligase complexes. rsc.orgrcsb.org Data for D-Alanine, L-tyrosyl- would require experimental determination.)

| Crystallographic Parameter | Example Value/Information |

| Crystal System | Orthorhombic, Monoclinic, etc. |

| Space Group | P2₁2₁2₁, P2₁, etc. (Chiral space groups are expected) |

| Unit Cell Dimensions (Å) | a, b, c values defining the unit cell size |

| Molecules per Unit Cell (Z) | Typically 2, 4, or 8 |

| Key Torsion Angles (°) | φ (C'-N-Cα-C'), ψ (N-Cα-C'-N) |

| Hydrogen Bond Network | Donor-Acceptor distances and geometries |

The determination of the crystal structure of D-Alanine, L-tyrosyl- would provide an unambiguous depiction of its solid-state conformation and the specific intermolecular forces that stabilize the crystal lattice. nist.govresearchgate.net

Conformational Analysis and Molecular Dynamics of D Alanine, L Tyrosyl

Influence of D-Stereochemistry on Peptide Backbone Conformation

The substitution of an L-amino acid with its D-enantiomer significantly alters the accessible conformational space of the peptide backbone, as depicted in a Ramachandran plot. wikipedia.orgnih.gov For an L-amino acid, the favored regions are typically the right-handed alpha-helical (αR) and beta-sheet (β) regions in the upper-left quadrant of the plot. pnas.org Conversely, a D-amino acid favors the mirror-image regions, the left-handed alpha-helical (αL) and corresponding beta regions in the lower-right quadrant. nih.govoup.com

In a heterochiral dipeptide like D-Ala-L-Tyr, the presence of the D-Alanine residue allows the peptide backbone to adopt conformations that would be sterically hindered in its homochiral L-L counterpart. nih.gov This can lead to the stabilization of specific turn structures, such as β-turns, which are crucial elements in peptide folding and molecular recognition. nih.gov For instance, studies on the opioid peptide Tyr-(D-Ala)-Phe-Gly have shown that the D-Ala residue is essential for its biological activity, a function directly linked to the specific conformation it induces. nih.gov The replacement of D-Ala with L-Ala in this sequence leads to biological inactivity, underscoring the conformational importance of the D-stereocenter. nih.gov

One key interaction that can arise from the D-stereochemistry is an intramolecular CH-π interaction between the D-alanine side chain and the aromatic ring of an adjacent residue. nih.gov This interaction can act as a preorganization mechanism, guiding the peptide into a specific conformation even before crystallization or binding to a receptor. nih.gov The introduction of a D-amino acid can also disrupt established secondary structures like beta-sheets, depending on its position within the sequence. nih.gov

| Residue Type | Favored Ramachandran Regions | Typical Secondary Structures |

| L-Amino Acid | αR (~-60°, | Right-handed α-helix, β-sheet |

| D-Amino Acid | αL (~+60°, ~+45°), mirror-image β | Left-handed α-helix, β-turns |

This table illustrates the general conformational preferences for L- and D-amino acids based on Ramachandran plot analysis.

Intramolecular Interactions and Hydrogen Bonding Patterns

The three-dimensional structure of D-Ala-L-Tyr is stabilized by a network of intramolecular interactions, primarily hydrogen bonds and aromatic interactions. The peptide backbone itself contains hydrogen bond donors (N-H) and acceptors (C=O) that can form intramolecular hydrogen bonds, leading to compact, folded structures. oup.com A common motif in dipeptides is the γ-turn, a seven-membered ring stabilized by a hydrogen bond between the C=O of the first residue and the N-H of the second residue. academie-sciences.fr

In D-Ala-L-Tyr, the phenolic hydroxyl group of the tyrosine side chain provides an additional site for hydrogen bonding, capable of acting as both a donor and an acceptor. This can lead to interactions with the peptide backbone or the terminal amino and carboxyl groups, further defining the conformational landscape. researchgate.net Furthermore, the aromatic ring of tyrosine can engage in π-π stacking or CH-π interactions. academie-sciences.fr Computational studies on a tyrosine dipeptide analogue have highlighted the significant effect of stabilizing interactions between an N-H bond and the aromatic ring on the relative stabilities of different conformers. academie-sciences.fr

The stereochemistry at the α-carbon of the D-alanine residue influences the relative orientation of the interacting groups, potentially favoring specific hydrogen bonding patterns that are less accessible to the L-Ala-L-Tyr isomer. For example, the heterochirality in some peptides has been shown to favor intramolecular interactions over the intermolecular interactions that drive aggregation in homochiral sequences.

| Interaction Type | Potential Participating Groups in D-Ala-L-Tyr | Consequence |

| Backbone H-Bond | D-Ala (C=O) and L-Tyr (N-H) | Formation of γ-turn |

| Side Chain H-Bond | L-Tyr (-OH) with backbone C=O or N-H | Further conformational restriction |

| CH-π Interaction | D-Ala (Cα-H, Cβ-H3) and L-Tyr (aromatic ring) | Stabilization of specific folded states |

| Electrostatic | Terminal -NH3+ and -COO- | Salt bridge formation |

This interactive table summarizes the key intramolecular interactions that can define the conformation of D-Ala-L-Tyr.

Solvent Effects on Dipeptide Conformational Preferences

The conformational equilibrium of dipeptides is highly sensitive to the solvent environment. cdnsciencepub.comcdnsciencepub.com The final conformation is a delicate balance between intramolecular forces and intermolecular interactions with solvent molecules. acs.org

In polar, protic solvents like water, the solvent molecules can compete for hydrogen bond donors and acceptors within the peptide, potentially disrupting intramolecular hydrogen bonds that stabilize folded structures. pnas.org This often leads to a preference for more extended conformations where the peptide groups can hydrogen bond with the solvent. nih.gov Conversely, in non-polar or weakly interacting solvents, intramolecular hydrogen bonds are more favored, leading to a higher population of compact, folded conformations. cdnsciencepub.com

For D-Ala-L-Tyr, the polarity of the solvent will influence the solvation of both the charged termini and the polar tyrosine side chain. Studies on model dipeptides show that the polarity of the side chain itself plays a crucial role in dictating the conformational equilibrium. acs.org The presence of water can also mediate interactions, for instance, by forming a hydrogen-bonded bridge between two parts of the peptide that are too distant to interact directly. The conformational preferences of peptides in solution are therefore dynamic, with the molecule sampling a range of structures whose relative populations are dictated by the solvent. acs.orgnih.gov

| Solvent Type | Expected Effect on Intramolecular H-Bonds | Predominant Conformation Type |

| Polar (e.g., Water) | Weaker / Disrupted | Extended |

| Non-polar (e.g., Chloroform) | Stronger / Favored | Folded / Compact |

This table outlines the general influence of solvent polarity on the conformational preferences of dipeptides.

Self-Assembly Processes and Supramolecular Architectures of Related Peptides

Dipeptides, particularly those containing aromatic residues, are well-known building blocks for self-assembled nanomaterials. frontiersin.org The process is driven by a combination of non-covalent interactions, including hydrogen bonding between peptide backbones to form β-sheet-like structures, and π-π stacking of the aromatic rings. nih.govmdpi.com

Chirality is a critical factor in determining the morphology of the resulting supramolecular structures. nih.gov Homochiral dipeptides often form well-ordered structures like nanotubes and fibrils. nih.gov The introduction of heterochirality, as in D-Ala-L-Tyr, can significantly alter this self-assembly behavior. Studies on heterochiral D-Phe-L-Phe have shown that it self-assembles into nanofibrils that form a transparent hydrogel, a different outcome from its homochiral counterparts. frontiersin.org

In some cases, heterochirality can hinder the efficient packing required for the formation of highly ordered aggregates, potentially leading to smaller assemblies or even inhibiting hydrogelation. nih.gov However, it can also enable new packing motifs. nih.gov For example, single-crystal structures of heterochiral dipeptides have revealed nanotube formations where the chirality of the N-terminal residue dictates the handedness of the helical arrangement. nih.gov The self-assembly of dendritic dipeptides containing L-Tyr and either L-Ala or D-Ala demonstrates that stereochemistry plays a crucial role in the hydrogen-bonding network that forms the resulting porous columns. nist.govresearchgate.net These findings suggest that D-Ala-L-Tyr would likely self-assemble into fibrillar or other nanostructures, with the specific architecture being distinct from L-Ala-L-Tyr due to the different packing constraints and intermolecular interactions imposed by the D-Ala residue.

| Peptide Chirality | Driving Interactions | Common Supramolecular Architectures |

| Homochiral (L-L or D-D) | H-bonding, π-π stacking | Nanotubes, Nanofibers, Hydrogels |

| Heterochiral (D-L or L-D) | H-bonding, π-π stacking, altered packing | Nanofibrils, Hydrogels, sometimes inhibited assembly |

This interactive table compares the self-assembly behavior of homochiral and heterochiral aromatic dipeptides.

Computational Modeling and Simulation Studies

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the structure, dynamics, and thermodynamics of biological molecules in atomic detail. acs.org These simulations generate trajectories by integrating Newton's laws of motion, providing insights into both the thermodynamic and kinetic properties of the system. acs.org For the dipeptide D-Alanine, L-tyrosyl-, MD simulations are instrumental in exploring its conformational landscape and assessing the stability of different spatial arrangements.

The conformational space of dipeptides is often described by the Ramachandran plot, which maps the potential energy surface as a function of the backbone dihedral angles Φ and Ψ. rsc.org Studies on similar dipeptides, such as the alanine (B10760859) dipeptide, have revealed the existence of numerous local energy minima, indicating a complex conformational landscape. wiley.com Obtaining an accurate representation of this landscape is challenging, as different geometry optimization methods can yield varied results. wiley.com For instance, extensive geometry optimizations of alanine dipeptide have identified up to 30 unique minima, many of which were not previously reported. wiley.com

The stability of these conformations is influenced by both intramolecular and intermolecular interactions, including the effects of the solvent. nih.govnih.gov Computational studies have shown that the inclusion of solvation energy can significantly alter the relative stabilities of different conformations. nih.gov For example, in the alanine dipeptide, the C5 conformation is stabilized relative to the C7 conformation when solvation effects are considered. nih.gov The choice of force field, which defines the potential energy of the system, also plays a crucial role in the outcomes of MD simulations, affecting the conformational distributions and the energy barriers between different states. nih.gov

Table 1: Key Aspects of MD Simulations for Dipeptide Conformational Analysis

| Feature | Description | Relevance to D-Alanine, L-tyrosyl- |

| Conformational Sampling | Explores the possible three-dimensional arrangements of the dipeptide by simulating the movement of its atoms over time. acs.org | Identifies the most probable and stable shapes of D-Alanine, L-tyrosyl- in different environments. |

| Stability Analysis | Calculates the relative energies of different conformations to determine their stability. wiley.com | Predicts which conformations are most likely to be biologically active. |

| Force Fields | A set of parameters that describe the potential energy of the atoms and their interactions. nih.gov | The accuracy of the simulation heavily depends on the chosen force field. |

| Solvent Effects | Accounts for the influence of the surrounding solvent (e.g., water) on the dipeptide's conformation and stability. nih.gov | Crucial for understanding the behavior of D-Alanine, L-tyrosyl- in a biological context. |

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches to Enzymatic Reactions

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods have become a standard tool for modeling enzymatic reactions. wordpress.com These approaches combine the accuracy of quantum mechanics (QM) for the chemically active region (e.g., the substrate and enzymatic residues directly involved in the reaction) with the efficiency of molecular mechanics (MM) for the surrounding protein and solvent environment. wordpress.comnsf.gov This partitioning allows for the study of electronic structure changes during a reaction within a large biological system. wordpress.com

For enzymatic reactions involving dipeptides like D-Alanine, L-tyrosyl-, QM/MM simulations can elucidate detailed reaction mechanisms. For example, QM/MM studies on the hydroxylation of L-tyrosine by the enzyme CYP76AD1 revealed a two-step mechanism involving hydrogen abstraction followed by a radical rebound. nih.gov Such calculations can determine reaction energy barriers and identify the rate-limiting steps, providing insights that are crucial for understanding enzyme catalysis. nih.govnih.gov The accuracy of these predictions can be high, with some studies achieving chemical accuracy for enzymatic reaction barriers. wordpress.com

The setup of a QM/MM simulation involves defining the QM region, which typically includes the substrate and key catalytic residues, and the MM region, which encompasses the rest of the protein and solvent. nih.govacs.org The interaction between these two regions is a critical aspect of the method. wordpress.com Different levels of theory can be used for the QM part, ranging from semi-empirical methods to more accurate but computationally expensive ab initio methods. acs.org

Table 2: Components of a QM/MM Study on an Enzymatic Reaction

| Component | Description | Example Application to D-Alanine, L-tyrosyl- |

| QM Region | The part of the system treated with quantum mechanics, typically the substrate and active site residues. wordpress.com | D-Alanine, L-tyrosyl- and the catalytic residues of the enzyme that binds it. |

| MM Region | The remainder of the system (protein and solvent) treated with molecular mechanics. wordpress.com | The bulk of the enzyme structure and surrounding water molecules. |

| Reaction Pathway | The series of steps the molecules undergo during the chemical transformation. | The mechanism of peptide bond cleavage or formation involving D-Alanine, L-tyrosyl-. |

| Energy Profile | The change in energy as the reaction progresses, including transition states and intermediates. nih.gov | Calculation of activation energies to understand the speed of the enzymatic reaction. |

Homology Modeling and Virtual Screening for Enzyme-Substrate Specificity

Homology modeling is a computational technique used to predict the three-dimensional structure of a protein based on its amino acid sequence and the known structure of a homologous protein. nih.gov This method is particularly useful when an experimental structure is unavailable. nih.govnih.gov For enzymes that interact with D-Alanine, L-tyrosyl-, homology modeling can provide a structural framework to understand substrate binding and specificity. nih.gov The accuracy of a homology model depends on the sequence identity between the target protein and the template structure; higher identity generally leads to a more reliable model. nih.gov

Once a model of the enzyme is built, virtual screening can be employed to identify potential substrates or inhibitors. researchgate.net This process involves computationally docking a library of small molecules into the active site of the enzyme model to predict their binding affinity and mode. acs.org For D-Alanine, L-tyrosyl-, virtual screening could be used to predict which enzymes are likely to bind to it and to understand the structural basis of this recognition. For instance, studies on D-Ala:D-Ala ligase have used virtual screening to identify novel inhibitors. researchgate.net

The combination of homology modeling and virtual screening is a powerful approach for studying enzyme-substrate specificity. acs.org It can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding of a substrate like D-Alanine, L-tyrosyl- to its target enzyme. sci-hub.ru These insights are valuable for drug design and for understanding the biological roles of enzymes.

Energy Minimization Techniques for Stable Conformations

Energy minimization is a computational method used to find the three-dimensional arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. researchgate.net This process is essential for identifying stable conformations of molecules like D-Alanine, L-tyrosyl-. researchgate.net The starting point for energy minimization can be a structure generated from experimental data or from other computational methods like molecular dynamics. wiley.com

Various algorithms can be used for energy minimization, such as steepest descent and conjugate gradient methods. researchgate.net These algorithms iteratively adjust the atomic coordinates to move down the energy landscape until a local minimum is reached. researchgate.net For complex molecules like dipeptides, the potential energy surface can have many local minima, and finding the global minimum (the most stable conformation) is a significant challenge. wiley.comresearchgate.net

Studies on dipeptides have shown that energy minimization can reveal a variety of stable conformations. For example, research on cyclic dipeptides has identified multiple low-energy structures by varying the side-chain dihedral angles. bsu.edu.az The relative energies of these conformations provide insights into their populations at equilibrium. The inclusion of solvent effects in energy minimization calculations is also important, as it can alter the conformational preferences of the molecule. nih.gov

Predictive Models for Stereospecific Recognition in Biological Systems

The stereospecificity of biological processes is a fundamental aspect of molecular recognition. sci-hub.ru Computational models are increasingly used to predict and understand how biological systems, such as enzymes and receptors, can distinguish between different stereoisomers of a molecule like D-Alanine, L-tyrosyl-. sci-hub.ru These models can provide insights into the structural and energetic basis of stereoselective interactions.

One approach to modeling stereospecificity involves molecular docking, where different stereoisomers of a ligand are docked into the active site of a receptor to compare their binding affinities and orientations. sci-hub.ru Studies on the chiral separation of dipeptides on chiral stationary phases have used docking to elucidate the mechanisms of chiral recognition, identifying key interactions like hydrogen bonds that contribute to the separation. sci-hub.ru

Another approach involves analyzing the conformational preferences of different stereoisomers. For example, empirical conformational energy calculations on dipeptides containing D- and L-amino acids have shown that the stereochemistry can significantly influence the tendency of the peptide to form specific secondary structures like turns. oup.com These predictive models are valuable for understanding how the chirality of D-Alanine, L-tyrosyl- influences its interactions with biological targets and for designing molecules with specific stereoselective properties.

Biochemical and Biological Research Perspectives on D Alanine, L Tyrosyl

Role of D-Amino Acids in Microbial Physiology and Ecosystems

D-amino acids, once considered rare in nature, are now recognized as crucial molecules in microbial physiology, playing significant roles in the structure and metabolism of bacteria. mdpi.comnih.gov They are particularly abundant in the bacterial cell wall and are involved in various regulatory processes. nih.govwikipedia.org

Participation in Bacterial Cell Wall Biogenesis and Peptidoglycan Metabolism

D-alanine and D-glutamic acid are fundamental components of peptidoglycan, the major structural element of most bacterial cell walls. frontiersin.orgnih.gov This polymer forms a mesh-like layer outside the plasma membrane, providing structural integrity and protection against osmotic lysis. nih.gov The presence of D-amino acids in the peptide side chains of peptidoglycan makes the cell wall resistant to degradation by most proteases, which are typically specific for L-amino acids. frontiersin.orgjst.go.jp

The incorporation of D-alanine into the peptidoglycan precursor, UDP-muramyl-pentapeptide, is a critical step in cell wall synthesis. This process involves the enzyme D-alanine-D-alanine ligase, which catalyzes the formation of the D-alanyl-D-alanine dipeptide. researchgate.netwikipedia.org This dipeptide is then added to the UDP-N-acetylmuramyl-tripeptide, forming the pentapeptide precursor. microbiologyresearch.orgsmpdb.ca The terminal D-alanine is crucial for the transpeptidation reaction that cross-links adjacent peptide side chains, a reaction that is the target of penicillin antibiotics. researchgate.net

Bacteria can remodel their cell walls by incorporating different D-amino acids, which helps them adapt to changing environmental conditions. nih.govwikipedia.org For instance, the modification of teichoic acids with D-alanine in Gram-positive bacteria influences the binding of metal ions and susceptibility to cationic antimicrobial peptides. nih.govmicrobiologyresearch.org

Table 1: Key Enzymes in D-Alanine Metabolism for Peptidoglycan Synthesis

| Enzyme | Function | Reference |

| Alanine (B10760859) Racemase | Converts L-alanine to D-alanine | microbiologyresearch.orgresearchgate.net |

| D-Alanine-D-Alanine Ligase | Catalyzes the formation of D-alanyl-D-alanine dipeptide | researchgate.netwikipedia.org |

| D-Alanyl-D-alanine-adding enzyme | Adds the D-alanyl-D-alanine dipeptide to the peptidoglycan precursor | microbiologyresearch.org |

Modulatory Effects on Biofilm Formation and Dispersal

Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which provides protection from environmental stresses, including antibiotics. frontiersin.orgtandfonline.com D-amino acids have been shown to play a regulatory role in the lifecycle of biofilms, influencing both their formation and dispersal. frontiersin.orgnih.gov

Several studies have reported that a mixture of D-amino acids, including D-leucine, D-methionine, D-tryptophan, and D-tyrosine, can prevent biofilm formation and trigger the disassembly of mature biofilms in various bacterial species, such as Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa. nih.govnih.gov The proposed mechanism involves the incorporation of these D-amino acids into the peptidoglycan, which in turn leads to the release of amyloid fibers that link cells together within the biofilm. nih.gov Specifically, in B. subtilis, D-amino acids cause the mislocalization of a protein required for anchoring matrix proteins to the cell wall. nih.govasm.org

However, the effect of D-amino acids on biofilm formation can be species-specific and concentration-dependent. nih.goviwaponline.com For example, while some studies show that D-tyrosine effectively inhibits biofilm formation, others report conflicting results, suggesting that the inhibitory effect may not be universal across all bacterial strains. iwaponline.complos.org In some cases, D-amino acids have been observed to inhibit the accumulation of the protein component of the biofilm matrix while having little effect on the exopolysaccharide component. nih.gov

Table 2: Effects of Specific D-Amino Acids on Biofilm Formation

| D-Amino Acid | Effect on Biofilm | Bacterial Species | Reference |

| D-Tyrosine | Inhibition/Dispersal | Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa | nih.goviwaponline.com |

| D-Leucine | Inhibition/Dispersal | Bacillus subtilis, Staphylococcus aureus | nih.govasm.org |

| D-Tryptophan | Inhibition/Dispersal | Bacillus subtilis | nih.gov |

| D-Methionine | Inhibition/Dispersal | Bacillus subtilis | nih.gov |

| D-Phenylalanine | Inhibition | Staphylococcus aureus | nih.gov |

| D-Proline | Inhibition | Staphylococcus aureus | nih.gov |

Enzymatic Recognition and Processing of D-Alanine and L-Tyrosine Containing Substrates

The cellular machinery that handles amino acids has evolved sophisticated mechanisms to distinguish between L- and D-enantiomers, ensuring the fidelity of protein synthesis while also allowing for the specific incorporation of D-amino acids into other biomolecules.

Aminoacyl-tRNA Synthetase Stereospecificity and Editing Mechanisms

Aminoacyl-tRNA synthetases (aaRSs) are enzymes responsible for attaching the correct amino acid to its corresponding tRNA molecule, a crucial step in protein synthesis. nih.govoup.com These enzymes exhibit a high degree of stereospecificity, strongly favoring L-amino acids over their D-counterparts. oup.comresearchgate.net However, this discrimination is not absolute, and some aaRSs can mistakenly activate D-amino acids. nih.govresearchgate.net

To prevent the incorporation of D-amino acids into proteins, cells have evolved editing or proofreading mechanisms. oup.comresearchgate.net These mechanisms can occur before (pre-transfer editing) or after (post-transfer editing) the amino acid is attached to the tRNA. pnas.org For instance, Thermus thermophilus alanyl-tRNA synthetase (AlaRS) has been shown to activate D-alanine and form D-Ala-tRNA^Ala, which is then edited by the AlaRS editing domain. nih.govresearchgate.net

Interestingly, tyrosyl-tRNA synthetase (TyrRS) has a weaker stereospecificity and can activate both L-tyrosine and D-tyrosine. nih.govoup.com To counteract this, cells employ a trans-editing factor called D-aminoacyl-tRNA deacylase (DTD), which specifically hydrolyzes the bond between D-amino acids and tRNA, preventing their entry into the ribosome. nih.govnih.gov However, DTD is reportedly inactive against D-Ala-tRNA^Ala. nih.govresearchgate.net

Dipeptide Epimerase Activity and Substrate Selectivity

Dipeptide epimerases are enzymes that catalyze the interconversion of diastereomeric dipeptides. One such enzyme, from Thermotoga maritima, has been identified to have epimerase activity for dipeptides containing an aromatic amino acid at the C-terminus, including L-Ala-D/L-Tyr. nih.govnih.gov This enzyme can convert L-Ala-L-Tyr to L-Ala-D-Tyr. nih.gov The enzyme exhibits selectivity for dipeptides with L-alanine at the N-terminal position and aromatic residues like phenylalanine, tyrosine, or histidine at the C-terminal position that undergoes epimerization. nih.govnih.gov

The L-Ala-D/L-Glu epimerase from Bacillus subtilis is another well-characterized dipeptide epimerase, though it shows different substrate specificity, preferring glutamate (B1630785) at the C-terminus. pnas.orgfrontiersin.org The discovery and characterization of these enzymes with varied substrate specificities highlight the diverse roles of dipeptides and their stereoisomers in bacterial metabolism, potentially in peptidoglycan recycling. nih.govfrontiersin.org

Interplay with Broader Amino Acid Metabolic Pathways

The dipeptide D-Alanine, L-tyrosyl- is composed of two amino acids, L-tyrosine and D-alanine, which are integral to various metabolic processes. Understanding the interplay of this dipeptide with broader amino acid metabolic pathways requires an examination of the metabolic fates and biological roles of its constituent parts. The unique configuration of a D-amino acid linked to an L-amino acid suggests specific biochemical properties, such as resistance to enzymatic degradation, which influences its interaction with these pathways. vulcanchem.com

Tyrosine Metabolism and its Bioregulatory Agents

L-tyrosine, a semi-essential aromatic amino acid, is a central molecule in protein synthesis and a precursor to a wide array of critical bioregulatory molecules. nih.govfrontiersin.orgwikipedia.org In mammals, tyrosine is primarily synthesized from the essential amino acid phenylalanine through a reaction catalyzed by phenylalanine hydroxylase. wikipedia.orgcreative-proteomics.com Once available, tyrosine can be catabolized or used in anabolic pathways to produce neurotransmitters, hormones, and pigments.

The primary catabolic pathway for tyrosine begins in the liver, where the enzyme tyrosine aminotransferase (TAT) converts tyrosine to 4-hydroxyphenylpyruvate. wikipedia.org This is the rate-limiting step in tyrosine degradation. wikipedia.org Subsequent enzymatic reactions further break down the molecule, ultimately yielding intermediates that enter the citric acid cycle for energy production. libretexts.org

Beyond its role in protein synthesis and catabolism, L-tyrosine is a substrate for the synthesis of several vital compounds:

Catecholamines : In the brain and adrenal glands, tyrosine is converted to L-DOPA by tyrosine hydroxylase (TH), the rate-limiting step in the synthesis of dopamine. wikipedia.orgcreative-proteomics.com Dopamine can be further converted to the catecholamines norepinephrine (B1679862) and epinephrine, which function as neurotransmitters and hormones, regulating processes like mood, stress response, and cardiovascular function. wikipedia.orgcreative-proteomics.com

Thyroid Hormones : In the thyroid gland, tyrosine residues on the protein thyroglobulin are iodinated to form monoiodotyrosine and diiodotyrosine. These are then coupled to form the thyroid hormones triiodothyronine (T3) and thyroxine (T4), which are essential for regulating metabolism throughout the body. nih.govcreative-proteomics.com

Melanin (B1238610) : Tyrosine is the precursor to melanin, the pigment responsible for coloration in skin, hair, and eyes. The enzyme tyrosinase initiates this pathway by converting tyrosine to dopaquinone. nih.gov

The metabolism of tyrosine is tightly regulated. L-tyrosine itself, along with its derivative L-DOPA, can act as bioregulatory agents, inducing and positively regulating melanogenesis and other cellular functions. nih.gov This regulation can occur through receptor-mediated actions or other non-receptor mechanisms. Furthermore, post-translational modifications of tyrosine residues within proteins, such as phosphorylation by protein kinases, are fundamental to cellular signal transduction. wikipedia.org

The D-enantiomer, D-tyrosine, is not typically incorporated into proteins but has been noted for its potential as a tyrosinase inhibitor, which could prevent melanin formation. mdpi.com This inhibitory action suggests that a dipeptide containing a tyrosyl residue could potentially interact with enzymatic pathways that process tyrosine.

Table 1: Key Molecules and Enzymes in Tyrosine Metabolism This table is interactive. You can sort and filter the data.

Alanine Metabolism and its Role in Biological Systems

Alanine metabolism is central to integrating carbon and nitrogen metabolism between different tissues, particularly muscle and liver. creative-proteomics.com It exists in two stereoisomers, L-alanine and D-alanine, which have distinct metabolic roles.

L-Alanine Metabolism L-alanine is a non-essential amino acid in humans, meaning it can be synthesized by the body. wikipedia.org It plays a crucial role in the glucose-alanine cycle, a process that facilitates the transport of nitrogen from peripheral tissues, like muscle, to the liver in a non-toxic form. libretexts.orgwikipedia.org During periods of fasting or prolonged exercise, muscle proteins are broken down, and the amino groups are transferred to pyruvate (B1213749) (a product of glycolysis) to form L-alanine. wikipedia.org This reaction is catalyzed by alanine aminotransferase (ALT). libretexts.org

The newly synthesized L-alanine is released into the bloodstream and transported to the liver. creative-proteomics.comwikipedia.org In the liver, ALT catalyzes the reverse reaction, converting L-alanine back to pyruvate and transferring the amino group to α-ketoglutarate to form glutamate. wikipedia.org The pyruvate can then be used as a substrate for gluconeogenesis to produce glucose, which is released back into the blood to be used by muscles and other tissues for energy. creative-proteomics.commdpi.com The amino group from glutamate can be shuttled into the urea (B33335) cycle for safe disposal. creative-proteomics.com This cycle effectively moves the energetic burden of gluconeogenesis to the liver and allows muscle to use its ATP for contraction. wikipedia.org

D-Alanine Metabolism D-alanine is not a component of proteins in higher eukaryotes but is a fundamental constituent of the peptidoglycan in bacterial cell walls. biorxiv.orgfrontiersin.org In bacteria, D-alanine is typically synthesized from L-alanine by the enzyme alanine racemase. frontiersin.org

In mammals, D-alanine can be sourced from gut microbiota or diet. mdpi.com The primary enzyme responsible for its metabolism is D-amino acid oxidase (DAO), which is highly expressed in the kidney. frontiersin.orgnih.gov DAO catalyzes the oxidative deamination of D-alanine, converting it into an imino acid which is then hydrolyzed to pyruvate, ammonia, and hydrogen peroxide. frontiersin.orgnih.gov The generated pyruvate can subsequently enter central metabolic pathways, such as gluconeogenesis. nih.gov Research has shown that D-alanine administration can increase pyruvate levels and activate gluconeogenesis signals in the kidney. nih.gov

The presence of a D-alanine residue in the dipeptide D-Alanine, L-tyrosyl- would likely confer resistance to degradation by standard proteases, potentially increasing its biological half-life compared to a dipeptide composed solely of L-amino acids. vulcanchem.com Upon eventual hydrolysis, the released D-alanine would be a substrate for DAO, while the L-tyrosine would enter its respective metabolic pathways.

Table 2: Comparison of L-Alanine and D-Alanine Metabolism This table is interactive. You can sort and filter the data.

Applications and Design Principles in Advanced Chemical Biology Research

D-Alanine, L-Tyrosyl- in Peptide Mimetics Design

Peptide mimetics are compounds designed to replicate the function of natural peptides but with improved characteristics, such as stability or activity. The incorporation of the D-Alanine, L-tyrosyl- motif is a key strategy in this design process.

A significant drawback of using naturally occurring peptides in therapeutic applications is their rapid degradation in the body by enzymes called proteases. rsc.org A common strategy to overcome this is to incorporate D-amino acids, which are the mirror images (enantiomers) of the standard L-amino acids. nih.gov The peptide bonds involving D-amino acids are not readily recognized by most proteases, leading to a dramatic increase in the peptide's stability and biological half-life. nih.gov For instance, the naturally occurring opioid peptide dermorphin (B549996) contains a Tyr-D-Ala sequence at its N-terminus, which makes it resistant to breakdown by aminopeptidases, whereas the equivalent all-L-amino acid version is quickly degraded.

A more advanced application of this principle is the design of retro-inverso peptides. These analogues are constructed from D-amino acids assembled in the reverse sequence of the parent L-peptide. nih.govnih.gov This clever design ensures that the side chains of the amino acids project from the backbone in a spatial orientation that is nearly identical to the original L-peptide, allowing it to mimic the parent's biological activity. nih.govbiorxiv.org However, because the peptide bonds are inverted and composed of D-amino acids, retro-inverso peptides are highly resistant to proteolytic degradation. nih.govbiorxiv.org While a full retro-inverso analog of a peptide containing an L-Tyr-D-Ala sequence would be complex, the principle of using D-amino acids to confer stability is central. Partial retro-inverso modifications are also employed when a full reversal is not functionally viable. nih.gov

| Peptide Type | Sequence Example | Chirality | Proteolytic Stability | Key Feature |

|---|---|---|---|---|

| L-Peptide | L-Tyr-L-Ala | All L-amino acids | Low | Natural configuration, susceptible to proteases. |

| D-Amino Acid Substituted Peptide | L-Tyr-D-Ala | Mixed L- and D-amino acids | High | D-amino acid at cleavage site blocks protease action. |

| Retro-Inverso Analog | D-Ala-D-Tyr | All D-amino acids (reversed) | Very High nih.govnih.gov | Mimics side-chain topology of L-peptide but with inverted backbone, conferring resistance. nih.govbiorxiv.org |

Incorporating a D-Alanine, L-tyrosyl- moiety or a similar D-amino acid sequence is a powerful tool for creating ligands with new or altered pharmacological functions. The three-dimensional arrangement of a peptide's side chains is critical for its interaction with biological receptors. nih.gov Modifying the stereochemistry at a single amino acid can lead to profound changes in a ligand's activity profile.

For example, researchers have designed multivalent ligands that can interact with multiple receptors simultaneously by incorporating a Tyr-D-Ala-Gly-Phe- sequence. nih.gov This peptidomimetic structure serves as a potent pharmacophore for both opioid and NK-1 receptors. nih.gov In another case, the simple substitution of an L-amino acid with a D-amino acid in a dynorphin (B1627789) A analog, resulting in [D-Ala³]-DYN A-(1-11)-NH₂, was shown to drastically alter its receptor selectivity, making it a highly selective agonist for the kappa-opioid receptor. mdpi.com This demonstrates that a single change in chirality can retune a ligand's biological activity, potentially shifting it from an agonist at one receptor to an antagonist at another. nih.gov

| Peptide/Ligand Class | Key Sequence Motif | Pharmacological Outcome | Reference |

|---|---|---|---|

| Multivalent Opioid/NK-1 Ligands | H-Tyr-D-Ala-Gly-Phe- | High potency and dual receptor targeting. | nih.gov |

| Dynorphin A Analog | [D-Ala³]-DYN A-(1-11)-NH₂ | High selectivity for the kappa-opioid receptor. | mdpi.com |

The flexibility of linear peptides can be a disadvantage, as they must adopt a specific three-dimensional shape (conformation) to bind to their target, a process that has an entropic energy cost. mdpi.com Introducing conformational constraints—making the peptide more rigid—can pre-organize it into its active shape, leading to higher binding affinity. mdpi.com The inclusion of a D-amino acid, such as in a D-Ala-L-Tyr pair, introduces a "kink" or turn in the peptide backbone, restricting its conformational freedom. mdpi.comnih.gov

The concept of bioisosteric replacement involves substituting one chemical group with another that has similar physical or chemical properties, with the goal of retaining or improving biological activity. upc.edu In peptide design, a D-Ala-L-Tyr unit can be considered a bioisostere for a different dipeptide sequence to modulate properties like stability or conformation. For example, in a broader context of bioisosterism, β-(trimethylsilyl)alanine has been successfully used as a stable, non-aromatic replacement for phenylalanine in renin inhibitors. chimia.ch This substitution maintained high enzyme affinity while making the resulting peptides completely resistant to degradation by α-chymotrypsin. chimia.ch Similarly, the D-Ala-L-Tyr dipeptide can be strategically placed within a sequence to serve as a bioisosteric element that confers specific structural and stability characteristics.

Design of Ligands with Modified Pharmacological Activity Profiles

D-Alanine, L-Tyrosyl- as a Research Tool and Building Block

Beyond its role in peptidomimetics, the D-Alanine, L-tyrosyl- dipeptide and its constituent amino acids are fundamental building blocks in chemical synthesis and biomedical imaging.

The synthesis of novel peptides with enhanced or unique properties often relies on the use of specialized building blocks. Protected forms of amino acids, such as Fmoc-D-Ala-aldehyde, are used as starting materials in solid-phase peptide synthesis (SPPS) to construct modified peptides with precise, site-specific alterations. google.comscbt.com The D-Alanine, L-tyrosyl- dipeptide itself can be synthesized and then incorporated into larger peptide chains.

Furthermore, the inclusion of D-amino acids and other non-proteinogenic amino acids as building blocks is a key strategy for creating large combinatorial libraries of peptides. nih.gov Screening these libraries can lead to the discovery of ligands with high affinity for specific biological targets. The ability to synthesize peptides using D-Ala and L-Tyr derivatives allows for the creation of a vast chemical space of molecules with diverse structures and functions, far beyond what is found in nature. nih.govresearchgate.net

Positron Emission Tomography (PET) is a powerful medical imaging technique that uses radioactive tracers to visualize metabolic processes in the body. Amino acids and their derivatives are excellent candidates for PET tracers. snmjournals.orgmdpi.com The components of the D-Alanine, L-tyrosyl- dipeptide have both been successfully developed into PET radiotracers for distinct applications.

D-amino acids are particularly useful for imaging bacterial infections because bacteria incorporate them into their peptidoglycan cell walls, a structure absent in mammalian cells. nih.govacs.org This metabolic difference allows for bacteria-specific imaging. Researchers have developed D-[³⁻¹¹C]alanine and the dipeptide D-[³⁻¹¹C]alanyl-D-alanine as PET radiotracers that accumulate specifically in living bacteria, enabling the diagnosis of infections and monitoring of antibiotic therapy. acs.orgacs.org

Radiolabeled tyrosine derivatives are used extensively in oncology for tumor imaging. snmjournals.orgmdpi.com More recently, the D-enantiomer, O-(2-[¹⁸F]fluoroethyl)-D-tyrosine (d-[¹⁸F]FET), has been evaluated as a potential bacteria-specific radiotracer, capitalizing on the same principle of selective bacterial uptake. nih.gov The development of tracers based on both D-alanine and D-tyrosine highlights the value of these D-amino acid scaffolds in creating highly specific probes for molecular imaging. acs.orgnih.gov

| Radiotracer | Radionuclide | Target/Application | Reference |

|---|---|---|---|

| d-[3-¹¹C]alanine | Carbon-11 | Bacterial cell wall synthesis; infection imaging. | acs.orgacs.org |

| d-[3-¹¹C]alanyl-d-alanine | Carbon-11 | Bacterial cell wall synthesis; infection imaging. | acs.orgacs.org |

| O-(2-[¹⁸F]fluoroethyl)-d-tyrosine (d-[¹⁸F]FET) | Fluorine-18 | Potential for bacteria-specific infection imaging. | nih.gov |

| l-[1-¹¹C]-tyrosine | Carbon-11 | Protein synthesis; tumor imaging. | snmjournals.org |

Utility in Enzyme-Catalyzed Chemical Synthesis and Biocatalysis

The dipeptide D-Alanyl-L-tyrosine serves as a noteworthy subject in the realm of enzyme-catalyzed synthesis, illustrating the precision and versatility of biocatalysis. The enzymatic production of peptides, particularly those containing "unnatural" D-amino acids, presents significant advantages over traditional chemical synthesis, primarily due to the high stereoselectivity of enzymes, which minimizes racemization and eliminates the need for extensive protection and deprotection steps. sci-hub.seillinois.edu Biocatalytic processes operate under mild, aqueous conditions, aligning with the principles of green chemistry. illinois.edu The utility of D-Alanyl-L-tyrosine in this context is best understood by examining the enzymatic methodologies applicable to its constituent amino acids and the formation of the peptide bond between them.

Enzymes such as proteases and ligases are the primary tools for forging peptide bonds in vitro. sci-hub.se While proteases typically catalyze the hydrolysis of peptide bonds in aqueous environments, the reaction equilibrium can be shifted toward synthesis by altering reaction conditions, such as reducing water activity through the use of organic solvents. sci-hub.se This thermodynamic reversal is a cornerstone of protease-catalyzed peptide synthesis.

Research has demonstrated the capability of proteases like α-chymotrypsin to synthesize dipeptides containing an L-tyrosine residue at the N-terminus and a D-amino acid derivative at the C-terminus (L,D-dipeptides). In these syntheses, an L-tyrosine ester acts as the acyl donor substrate, and a D-amino acid amide serves as the nucleophile. The enzyme facilitates the formation of a new peptide bond, showcasing its ability to accommodate D-enantiomers in the nucleophile binding site. google.com While the reaction rates for D-substrates may be lower than for their L-counterparts, the ability to form these chiral dipeptides enzymatically is a significant achievement. google.com

The following table summarizes findings from α-chymotrypsin-catalyzed synthesis of L,D-dipeptide amides, highlighting the potential for creating similar structures like D-Alanyl-L-tyrosine, although the reverse configuration (D-Ala as the acyl donor) would require different enzymatic machinery.

| Enzyme | Substrate (Acyl Donor) | Nucleophile (D-Amino Acid Amide) | Product | Yield | Reference |

|---|---|---|---|---|---|

| α-Chymotrypsin | L-Tyrosine ethyl ester (5 mM) | D-Leucine amide (0.2 M) | Tyr-Leu-NH₂ | 17% | google.com |

| α-Chymotrypsin | L-Tyrosine ethyl ester (5 mM) | D-Isoleucine amide (0.3 M) | Tyr-Ile-NH₂ | 23% | google.com |

| α-Chymotrypsin | L-Tyrosine ethyl ester (50 mM) | D-Serine amide (0.4 M) | Tyr-Ser-NH₂ | 35% | google.com |

The other key component, D-alanine, is a crucial molecule in biocatalysis, particularly as a substrate for D-amino acid transaminases (DAATs). mdpi.comnih.gov These enzymes catalyze the transfer of an amino group from a D-amino acid (like D-alanine) to an α-keto acid, producing a new D-amino acid and pyruvate (B1213749). mdpi.com This reaction is fundamental for producing a wide array of enantiomerically pure D-amino acids, which are valuable building blocks for pharmaceuticals. nih.gov The utility of D-alanine as an amino donor in these systems underscores its importance and accessibility for biocatalytic applications. mdpi.comnih.gov

The table below details research findings where D-alanine is used as an amino donor in DAAT-catalyzed reactions to synthesize other valuable D-amino acids.

| Enzyme System | Amino Donor | Amino Acceptor (α-Keto Acid) | Product | Conversion/Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| D-amino acid aminotransferase (DAAT) from Bacillus sp. | D-Alanine | 2-Oxobutyrate | D-Homoalanine | 87.5% conversion | 90% | mdpi.com |

| DAAT from Bacillus sphaericus coupled with ω-transaminase | D-Alanine (20 mM) | Iminopyruvate (450 mM) | D-Phenylglycine | 89% yield | >99% | mdpi.comnih.gov |

| D-amino acid transaminase (AmicoTA) | D-Alanine | α-Ketoglutarate | D-Glutamate | High conversion | Not specified | mdpi.com |

The design principles for the enzymatic synthesis of a dipeptide like D-Alanyl-L-tyrosine would involve either a protease-catalyzed reaction under non-hydrolytic conditions or the use of a specific peptide ligase. L-amino acid ligases (LALs), for instance, represent another class of enzymes that synthesize dipeptides, though they typically show high specificity for L-amino acids and require ATP. sci-hub.sewiley.com Engineering a ligase or protease to accept D-alanine as the acyl donor and L-tyrosine as the nucleophile would be a key challenge, requiring advanced protein engineering techniques to alter the substrate specificity of the enzyme's active site. rsc.orgnih.gov The successful synthesis of L-alanyl-L-tyrosine on an industrial scale using an L-amino acid ligase from Bacillus subtilis demonstrates the feasibility of enzymatic dipeptide production, providing a framework that could be adapted for D,L-dipeptides. sci-hub.se

Q & A

Basic Research Questions

Q. What experimental approaches are used to synthesize and characterize D-alanine-containing peptides like D-alanyl-L-tyrosyl derivatives?

- Methodological Answer : Synthesis typically involves ATP-dependent ligases (e.g., D-alanine:D-alanine ligase, Ddl) or flexizyme-mediated aminoacylation for chirality-specific coupling . Characterization employs:

- HP-TLC (High-Performance Thin-Layer Chromatography) to confirm dipeptide formation .

- Neutron powder diffraction and polarized Raman spectroscopy to analyze structural stability and hydrogen-bond rearrangements in D-alanine crystals .

- NMR and FTIR to study interactions with targets (e.g., vancomycin binding to D-Ala-D-Ala motifs) .

Q. How do researchers validate the enzymatic role of D-alanine racemase in bacterial peptidoglycan biosynthesis?

- Methodological Answer :

- Activity assays : Measure racemase-specific activity in cell extracts using UV-spectroscopy to track L- to D-alanine conversion .

- Inhibition studies : Test competitive inhibitors like D-cycloserine (DCS) to confirm target specificity .

- Genetic complementation : Overexpress alrA (racemase gene) in mutant strains to restore peptidoglycan synthesis .

Q. What analytical techniques differentiate D-alanine from L-alanine in complex biological matrices?

- Methodological Answer :

- Chiral chromatography (e.g., LC-MS with a chiral column) to resolve enantiomers .

- Fractional excretion (FE) analysis using D-asparagine as a reference to track renal clearance dynamics .

- Isotopic labeling (e.g., L-alanine-d3) for tracer studies in metabolic pathways .

Advanced Research Questions

Q. How can contradictions in enzymatic activity data (e.g., AlaRS aminoacylation of D-alanine) be resolved experimentally?

- Methodological Answer :

- Site-directed mutagenesis : Engineer catalytic residues (e.g., EcAlaRS C666A mutant) to test substrate promiscuity .

- Deacylation assays : Use flexizyme-generated D-Ala-tRNA<sup>Ala</sup> to isolate editing domain effects .

- Structural studies : Perform X-ray crystallography of AlaRS bound to D-alanine analogs to identify steric clashes .

Q. What mechanisms explain D-cycloserine (DCS) resistance in bacterial strains overexpressing D-alanine racemase?

- Methodological Answer :

- Gene dosage experiments : Clone alrA into multicopy plasmids to correlate enzyme overexpression with resistance .

- Northern blotting : Quantify alrA mRNA levels in resistant mutants (e.g., M. smegmatis GPM14) .

- Enzyme kinetics : Compare Ki values for DCS inhibition in wild-type vs. overexpressing strains .

Q. How do environmental stressors (e.g., osmotic stress) modulate D-alanine substitution in bacterial cell walls?

- Methodological Answer :

- Electrophoretic mobility assays : Compare lipoteichoic acid (LTA) chain length and D-alanine substitution under high-salt vs. low-salt conditions .

- Statistical validation : Use ANOVA to confirm significance of D-alanine reduction (e.g., 64% → 27% substitution under stress) .

- CRISPRi knockdown : Repress ltaS (LTA synthase) to study compensatory D-alanine incorporation .

Q. What computational strategies are employed to design inhibitors targeting D-alanine:D-alanine ligase (Ddl)?

- Methodological Answer :

- Homology modeling : Use MODELLER to predict Streptococcus sanguinis Ddl structure .

- Molecular docking : Screen pyridopyrimidine analogs against ATP-binding pockets using GOLD or AutoDock .

- MD simulations : Validate inhibitor stability in binding sites over 100-ns trajectories .

Data Contradiction Analysis

Q. Why do in vitro aminoacylation assays (e.g., D-alanine charging on tRNA<sup>Ala</sup>) conflict with in vivo toxicity data?

- Resolution :

- Concentration thresholds : In vitro systems often require non-physiological amino acid concentrations (e.g., 100 mM D-alanine) to detect activity, unlike in vivo conditions .

- Editing domain oversight : Flexizyme-generated D-Ala-tRNA<sup>Ala</sup> lacks proofreading by AlaRS, leading to artifactual persistence .

- Cross-validation : Compare in vitro kinetic data with in vivo viability assays using Δalr mutants .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.